molecular formula C7H8O2 B3288799 1-(Furan-3-yl)prop-2-en-1-ol CAS No. 852998-61-9

1-(Furan-3-yl)prop-2-en-1-ol

Cat. No. B3288799
CAS RN: 852998-61-9
M. Wt: 124.14 g/mol
InChI Key: JMIRTRGJNXANJU-UHFFFAOYSA-N
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Description

It belongs to the class of chalcones, which are α,β-unsaturated ketones with two aromatic rings separated by a double bond. Chalcones exhibit diverse biological activities and are natural precursors of flavonoids in plants .


Synthesis Analysis

The synthesis of 1-(Furan-3-yl)prop-2-en-1-ol involves the equimolar reaction between 1-(furan-2-yl)-ethenone and 2,6-difluorobenzaldehyde . This reaction yields the chalcone compound .


Molecular Structure Analysis

The molecule’s crystallographic characterization reveals its geometric arrangement. The disposition of the furan rings differs by the torsion angles: C8–C9–C10–C11 is approximately 179.96° for one isomer (DTP-α) and 177.42° for the other (DTP-β). The angle C8–C9–C10 is approximately 115.68° for DTP-α and 117.11° for DTP-β .


Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, chalcones are known to participate in Claisen-Schmidt aldol condensation, Wittig reactions, Friedel-Crafts acylation, substitution, isomerization, and oxidative cycling methods .

Mechanism of Action

The precise mechanism of action for 1-(Furan-3-yl)prop-2-en-1-ol depends on its specific biological context. Chalcones have been associated with various activities, including bactericidal, fungicidal, antiviral, anti-inflammatory, and antitumor effects .

Safety and Hazards

As with any chemical compound, safety precautions are essential. Consult Material Safety Data Sheets (MSDS) for specific safety information related to handling, storage, and disposal .

Future Directions

: Aguiar, A. S. N., Queiroz, J. E., Firmino, P. P., Vaz, W. F., Camargo, A. J., de Aquino, G. L. B., Napolitano, H. B., & Oliveira, S. S. (2020). Synthesis, characterization, and computational study of a new heteroaryl chalcone. Journal of Molecular Modeling, 26(243). Link : Chemsrc. (2023). 1-(furan-3-yl)prop-2-en-1-ol. Link

properties

IUPAC Name

1-(furan-3-yl)prop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-2-7(8)6-3-4-9-5-6/h2-5,7-8H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIRTRGJNXANJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=COC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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